![molecular formula C11H21N3O4 B1671919 Glycyl-alanyl-leucine CAS No. 22849-49-6](/img/structure/B1671919.png)
Glycyl-alanyl-leucine
Overview
Description
Glycyl-alanyl-leucine is a peptide . It is also known by the synonym Gly-ala-leu .
Synthesis Analysis
While specific synthesis methods for this compound were not found, metabolic engineering has been used for efficient production of similar dipeptides. For instance, a metabolically engineered E. coli strain was developed for the production of L-alanyl-L-glutamine by over-expressing L-amino acid α-ligase from Bacillus subtilis .Molecular Structure Analysis
The molecular formula of this compound is C11H21N3O4 . Its average mass is 259.302 Da and its monoisotopic mass is 259.153198 Da . The relaxation of backbone carbons CO and Cα in this molecule is not dominated by local fluctuations of the 13C–1H dipolar couplings, but rather by 13C–13C spin diffusion to nearby methyl relaxation sinks .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, boiling point of 566.1±45.0 °C at 760 mmHg, and a flash point of 296.1±28.7 °C .Scientific Research Applications
Metabolism and Utilization
Dipeptide Metabolism in the Intestine : A study by Plauth et al. (1991) explored the utilization of dipeptides, including Glycyl-Glutamine (Gly-Gln), by the isolated vascularly perfused rat small intestine. This research highlights the metabolic pathways and uptake rates of dipeptides in the intestinal context (Plauth et al., 1991).
Dipeptide Hydrolysis and Transport : Ganapathy and Radhakrishnan (1979) studied the transport and hydrolysis of Glycyl-L-Leucine in the monkey small intestine. This research provides insights into the mechanisms of dipeptide absorption and metabolism in the intestinal tract (Ganapathy & Radhakrishnan, 1979).
Enzymatic Activity and Specificity
Enzymatic Hydrolysis of Dipeptides : Josefsson and Lindberg (1965) conducted a study on dipeptidase activities in pig intestinal mucosa, including the hydrolysis of Glycyl-Leucine. This work contributes to understanding the enzymatic processes involved in peptide digestion (Josefsson & Lindberg, 1965).
Aminopeptidase Specificity : Nachlas et al. (1962) evaluated the specificity of aminopeptidase with different substrates, including Glycyl, which is a component of Glycyl-Alanyl-Leucine. This research aids in understanding how enzymes recognize and process different dipeptides (Nachlas et al., 1962).
Pharmaceutical and Therapeutic Aspects
Peptide Transport in the Intestinal Mucosa : Guandalini and Rubino (1982) investigated the transport of dipeptides like Glycyl-Leucine in the intestinal mucosa of rabbits, highlighting its importance in protein absorption and potential pharmaceutical applications (Guandalini & Rubino, 1982).
Peptide Complexation and Extraction : Research by Mutihac et al. (2001) on the complexation and extraction of dipeptides, including Glycyl-Leucine, with crown ethers presents potential methods for peptide separation and purification, important in drug development (Mutihac et al., 2001).
Biochemical and Molecular Studies
- Role in Enzyme Functionality : Sekimoto et al. (1994) explored the role of glycyl residues in the active site of leucine dehydrogenasefrom Bacillus stearothermophilus. This study provides insight into the structural and functional roles of glycyl residues, which are part of this compound, in enzyme activity (Sekimoto et al., 1994).
- Synthesis and Characterization of Peptides : Fauchère and Schiller (1981) focused on the synthesis and characterization of enkephalin-like pentapeptides, which include Glycyl-Leucine. This research is crucial for understanding the synthesis and properties of complex peptides for biochemical studies (Fauchère & Schiller, 1981).
Physiological and Nutritional Aspects
Peptide Absorption in Amphibians : Cheeseman and Parsons (1974) studied the absorption of Glycyl-Leucine using the small intestine of Rana pipiens, contributing to the understanding of peptide absorption mechanisms in different species (Cheeseman & Parsons, 1974).
Nutritional Value of Leucine Derivatives : Rechcigl and Williams (1961) evaluated the biological activity and nutritional value of various leucine derivatives, including Glycyl-Leucine, using rat growth as a criterion. This study is significant for understanding the nutritional implications of different amino acid derivatives (Rechcigl & Williams, 1961).
Mechanism of Action
Target of Action
Peptides like this one often interact with various cellular receptors or enzymes, modulating their activity .
Mode of Action
Generally, peptides can interact with their targets in a variety of ways, such as binding to receptors on the cell surface or interacting with enzymes within the cell . The specific interactions of Glycyl-alanyl-leucine with its targets would need further experimental investigation.
Biochemical Pathways
Peptides can influence a wide range of biochemical pathways depending on their specific targets
Pharmacokinetics
Peptides generally have unique pharmacokinetic profiles that can be influenced by factors such as their size, charge, hydrophobicity, and the presence of specific amino acids .
Result of Action
Peptides can have a wide range of effects depending on their specific targets and mode of action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-10(16)7(3)13-9(15)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVZIEVNUYDAFR-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426325 | |
Record name | Glycyl-alanyl-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35180-93-9 | |
Record name | Glycyl-alanyl-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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